2,4-Dinitrofluoranthene
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Overview
Description
Fluoranthene, 2,4-dinitro- is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₆H₈N₂O₄ and a molecular weight of 292.2457 g/mol . This compound is characterized by the presence of two nitro groups attached to the fluoranthene core, which is a non-alternant hydrocarbon featuring a combination of naphthalene and benzene rings . Fluoranthene derivatives are known for their interesting photophysical and fluorescence properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of fluoranthene, 2,4-dinitro- typically involves nitration reactions. One common method is the nitration of 2-nitrofluoranthene, which yields the dinitro product . The reaction conditions for this process often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the fluoranthene core .
Industrial production methods for fluoranthene derivatives generally involve similar nitration processes, with careful optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Fluoranthene, 2,4-dinitro- undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations .
Scientific Research Applications
Fluoranthene, 2,4-dinitro- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of fluoranthene, 2,4-dinitro- involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components . The compound’s fluorescence properties also enable it to act as a sensor for detecting changes in the local environment, such as pH or the presence of specific ions .
Comparison with Similar Compounds
Fluoranthene, 2,4-dinitro- can be compared with other similar compounds, such as:
Fluoranthene: The parent compound without nitro groups, known for its fluorescence and use in materials science.
1-Fluoro-2,4-dinitrobenzene: A related compound used in protein sequencing and as a reagent for detecting amino acids.
2,4-Dinitrophenylhydrazine: A compound used in analytical chemistry for detecting carbonyl compounds.
Fluoranthene, 2,4-dinitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
102493-19-6 |
---|---|
Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2,4-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)9-7-13-11-4-2-1-3-10(11)12-5-6-15(18(21)22)14(8-9)16(12)13/h1-8H |
InChI Key |
DKHOIWAXCADMSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC(=CC4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
102493-19-6 | |
Synonyms |
2,4-DINITROFLUORANTHENE |
Origin of Product |
United States |
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